molecular formula C13H20N4 B1471660 2-cyclopropyl-N-methyl-6-(piperidin-1-yl)pyrimidin-4-amine CAS No. 1507970-02-6

2-cyclopropyl-N-methyl-6-(piperidin-1-yl)pyrimidin-4-amine

Cat. No.: B1471660
CAS No.: 1507970-02-6
M. Wt: 232.32 g/mol
InChI Key: PVGIVQPAMQKWHH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-cyclopropyl-N-methyl-6-(piperidin-1-yl)pyrimidin-4-amine is a useful research compound. Its molecular formula is C13H20N4 and its molecular weight is 232.32 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-cyclopropyl-N-methyl-6-piperidin-1-ylpyrimidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N4/c1-14-11-9-12(17-7-3-2-4-8-17)16-13(15-11)10-5-6-10/h9-10H,2-8H2,1H3,(H,14,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVGIVQPAMQKWHH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=CC(=NC(=N1)C2CC2)N3CCCCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-Cyclopropyl-N-methyl-6-(piperidin-1-yl)pyrimidin-4-amine is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to explore the biological activity of this compound, focusing on its mechanisms, therapeutic applications, and research findings.

The compound has the following chemical properties:

  • Molecular Formula : C₁₃H₂₀N₄
  • Molecular Weight : 232.32 g/mol
  • CAS Number : 1507970-02-6

The biological activity of this compound primarily involves its interaction with specific molecular targets, such as enzymes and receptors. The compound is believed to modulate the activity of these targets, leading to various biological effects.

Antimicrobial Activity

Recent studies have highlighted the compound's antimicrobial properties. In vitro tests have shown that derivatives of piperidine, including those similar to this compound, exhibit significant antibacterial and antifungal activities against various strains of bacteria and fungi.

Microorganism Activity (MIC) Reference
Staphylococcus aureus0.0039 - 0.025 mg/mL
Escherichia coli0.0039 - 0.025 mg/mL
Candida albicans16.69 - 78.23 µM

Enzyme Inhibition

The compound has shown potential as an enzyme inhibitor, particularly in the context of Alzheimer's disease therapy. Research indicates that piperidine derivatives can inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are critical targets in neurodegenerative disease treatment.

Study on Antimicrobial Efficacy

A recent study evaluated the antimicrobial efficacy of various piperidine derivatives, including this compound. The results indicated that the compound displayed potent activity against both Gram-positive and Gram-negative bacteria, with a notable effect on S. aureus and E. coli.

Study on Alzheimer’s Disease

Another study investigated the role of piperidine derivatives in inhibiting cholinesterase enzymes. The findings suggested that compounds like this compound could serve as dual inhibitors, potentially offering a multi-targeted approach to treating Alzheimer's disease.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.